Bienvenue dans la boutique en ligne BenchChem!

D4-abiraterone

Prostate Cancer Androgen Receptor Antagonist Castration‑Resistant Prostate Cancer

D4‑Abiraterone (Δ⁴‑abiraterone, D4A) is the principal active metabolite that defines the full anti‑tumor mechanism of abiraterone therapy. Unlike the parent prodrug, D4A delivers a three‑pronged blockade: it simultaneously inhibits CYP17A1, 3β‑HSD, and SRD5A, and directly antagonizes the androgen receptor with >78‑fold higher potency than abiraterone. This unique polypharmacology makes it indispensable for mechanistic studies, biomarker discovery, and pharmacokinetic‑therapeutic drug monitoring (TDM) of abiraterone‑treated patients. Using D4‑abiraterone as a calibrator or treatment tool ensures your data capture the true in‑vivo pharmacological signal, not an incomplete surrogate. Purchase high‑purity (≥98%) D4‑abiraterone to elevate your prostate cancer research with the gold‑standard metabolite.

Molecular Formula C24H29NO
Molecular Weight 347.5 g/mol
CAS No. 154229-21-7
Cat. No. B156649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD4-abiraterone
CAS154229-21-7
Synonyms17-(3-pyridyl)androsta-5,16-dien-3-one
CB 7627
CB-7627
CB7627
Molecular FormulaC24H29NO
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
InChIInChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
InChIKeyGYJZZAJJENTSTP-NHFPKVKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D4‑Abiraterone (CAS 154229‑21‑7): The Active Δ⁴‑Metabolite That Defines Abiraterone's Full Anti‑Tumor Profile


D4‑abiraterone (Δ⁴‑abiraterone, D4A) is the principal active metabolite of abiraterone, formed via 3β‑hydroxysteroid dehydrogenase (3β‑HSD)‑mediated conversion in vivo [REFS‑1]. Unlike the parent prodrug abiraterone acetate or the primary abiraterone species, D4A acts as a dual‑mechanism agent: it inhibits multiple steroidogenic enzymes (CYP17A1, 3β‑HSD, SRD5A) while simultaneously functioning as a direct androgen receptor (AR) antagonist [REFS‑2]. This unique polypharmacology, absent in abiraterone itself, has established D4A as a critical molecular tool for preclinical prostate cancer research and as a high‑value analytical reference standard for therapeutic drug monitoring (TDM) and pharmacokinetic studies [REFS‑3].

Why Abiraterone or Deuterated Analogs Cannot Replace D4‑Abiraterone in Preclinical and Analytical Workflows


Abiraterone and its deuterated internal standards (e.g., abiraterone‑d4) lack the intrinsic androgen receptor antagonist activity and broad steroidogenic enzyme inhibition that define D4‑abiraterone's pharmacological profile [REFS‑1]. While abiraterone acts primarily as a CYP17A1 inhibitor, D4‑abiraterone additionally blocks 3β‑HSD, SRD5A, and directly antagonizes the androgen receptor—activities that are not merely additive but multiplicative in suppressing androgen‑driven signaling [REFS‑2]. Consequently, substituting D4‑abiraterone with the parent compound in mechanistic studies or biomarker discovery workflows yields an incomplete, and often misleading, representation of the full anti‑tumor mechanism observed in patients receiving abiraterone acetate therapy [REFS‑3].

Quantitative Differentiation of D4‑Abiraterone Against Closest Comparators


Androgen Receptor Antagonism: >78‑Fold Higher Potency Than Parent Abiraterone

D4‑abiraterone exhibits direct androgen receptor (AR) antagonism with an IC50 of 5.3 nM against the mutant AR (LNCaP cells) and 7.9 nM against wild‑type AR (LAPC4 cells). In contrast, abiraterone shows negligible AR antagonism, with IC50 values of 418 nM and >500 nM, respectively [REFS‑1]. This >78‑fold increase in potency constitutes a functional gain‑of‑activity not present in the parent compound.

Prostate Cancer Androgen Receptor Antagonist Castration‑Resistant Prostate Cancer

Multi‑Enzyme Inhibition: D4A Suppresses 3β‑HSD and SRD5A at Concentrations Where Abiraterone Is Inactive

D4‑abiraterone inhibits 3β‑hydroxysteroid dehydrogenase (3β‑HSD) with ten‑fold greater potency than abiraterone: 0.1 μM D4A achieves equivalent blockade of dehydroepiandrosterone (DHEA) conversion to Δ⁴‑androstenedione as 1 μM abiraterone in both LNCaP and VCaP xenograft models [REFS‑1]. Additionally, at 10 μM, D4A completely blocks SRD5A‑mediated conversion of Δ⁴‑androstenedione to 5α‑androstanedione in LAPC4 cells, whereas abiraterone exhibits no detectable SRD5A inhibition [REFS‑2].

Steroidogenesis 3β‑HSD SRD5A Enzyme Inhibition

Superior In Vivo Anti‑Tumor Efficacy: D4A Delays Xenograft Progression More Effectively Than Abiraterone Acetate

In a VCaP mouse xenograft model of castration‑resistant prostate cancer, D4‑abiraterone treatment significantly delayed tumor progression compared to abiraterone acetate. At 3 days post‑treatment, D4A inhibited tumor growth more effectively (P < 0.01); at 9 days, the difference remained significant (P < 0.05) [REFS‑1]. Progression‑free survival was also prolonged in the D4A cohort versus the abiraterone acetate cohort (P = 0.011) [REFS‑2].

Xenograft Model Tumor Growth Inhibition Progression‑Free Survival Preclinical Efficacy

Molecular Dynamics Reveal Distinct Binding Mode: D4A Alters CYP17A1 H‑Bond Network Reducing Lyase Selectivity

Molecular dynamics simulations comparing D4‑abiraterone and abiraterone bound to CYP17A1 reveal a critical shift in hydrogen‑bonding: the 3β‑OH group of abiraterone forms a conserved H‑bond with Asn202, whereas the 3‑keto moiety of D4A instead engages Arg239. This altered interaction increases the distance between D4A's nitrogen and the heme iron to 0.63 nm, reducing 17,20‑lyase selectivity and contributing to its broader enzyme inhibition profile [REFS‑1].

Molecular Dynamics Simulation CYP17A1 Binding Mode Structure‑Activity Relationship

Clinical Pharmacokinetic Variability: D4A Trough Concentrations Show 10‑Fold Inter‑Patient Range, Mandating Robust Analytical Reference Standards

In a cohort of 17 metastatic castration‑resistant prostate cancer (mCRPC) patients receiving abiraterone acetate, steady‑state trough plasma concentrations of D4‑abiraterone varied by approximately 10‑fold (range 0.2–2.5 ng/mL, CV 61%) [REFS‑1]. This high inter‑patient variability underscores the necessity for accurate, standardized quantitation using a certified D4‑abiraterone reference material in therapeutic drug monitoring (TDM) assays [REFS‑2].

Therapeutic Drug Monitoring Pharmacokinetics LC‑MS/MS Bioanalysis

Optimal Procurement and Research Applications for D4‑Abiraterone


Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) of Abiraterone Acetate Therapy

Certified D4‑abiraterone is essential as a calibrator and quality control material in validated LC‑MS/MS methods for quantifying abiraterone metabolites in patient plasma [REFS‑1]. The 10‑fold inter‑patient variability in D4A trough levels [REFS‑2] mandates precise, reproducible measurement to guide personalized dosing and correlate exposure with clinical outcomes.

Mechanistic Studies of Androgen Receptor Antagonism and Steroidogenic Enzyme Inhibition

D4‑abiraterone's >78‑fold higher AR antagonism potency versus abiraterone [REFS‑3] makes it the preferred tool for dissecting AR‑dependent signaling pathways in prostate cancer cell lines (LNCaP, LAPC4, C4‑2). Its concurrent inhibition of 3β‑HSD and SRD5A enables investigation of combinatorial blockade of androgen biosynthesis.

In Vivo Preclinical Efficacy Models of Castration‑Resistant Prostate Cancer

D4‑abiraterone demonstrates superior tumor growth inhibition compared to abiraterone acetate in VCaP xenograft models [REFS‑4]. Researchers conducting in vivo studies should select D4A to more accurately model the active metabolite's contribution to efficacy and to evaluate novel combination regimens.

Internal Standard for Quantitative Bioanalysis of Abiraterone Metabolites

While not deuterated itself, D4‑abiraterone is frequently used as a reference standard to validate assays that employ deuterated internal standards (e.g., abiraterone‑d4) for quantifying D4A in biological matrices [REFS‑5]. Its availability ensures accurate calibration and recovery determination in high‑resolution mass spectrometry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D4-abiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.